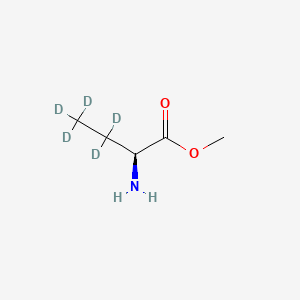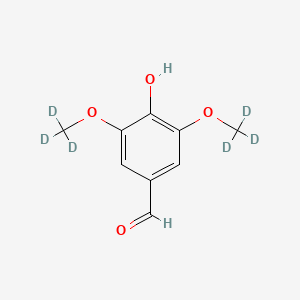
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid is a compound that features an indole ring, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
The synthesis of 3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid can be achieved through various synthetic routes. One common method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Industrial production methods may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons
Common reagents used in these reactions include potassium permanganate for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid has several scientific research applications:
Biology: Indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities.
Medicine: The compound is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
作用机制
The mechanism of action of 3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
3-(1-Methyl-1H-indole-3-carbonyl)hexanedioic acid can be compared with other indole derivatives such as:
1-Methylindole-3-carboxylic acid: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with diverse biological and clinical applications.
The uniqueness of this compound lies in its specific structure, which allows it to exhibit distinct biological activities and potential therapeutic applications.
属性
分子式 |
C16H17NO5 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC 名称 |
3-(1-methylindole-3-carbonyl)hexanedioic acid |
InChI |
InChI=1S/C16H17NO5/c1-17-9-12(11-4-2-3-5-13(11)17)16(22)10(8-15(20)21)6-7-14(18)19/h2-5,9-10H,6-8H2,1H3,(H,18,19)(H,20,21) |
InChI 键 |
ACUKZGBIUXHMRX-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(CCC(=O)O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


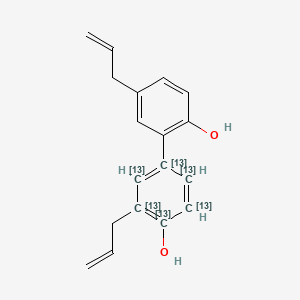
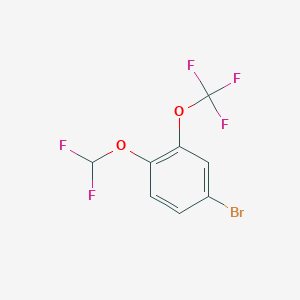
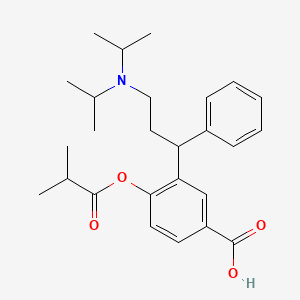
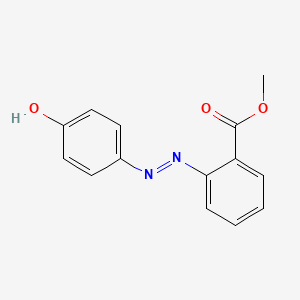

![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
![N-(2,4-difluorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methyl]-5-oxo-1,3,4-thiadiazine-2-carboxamide](/img/structure/B13441390.png)
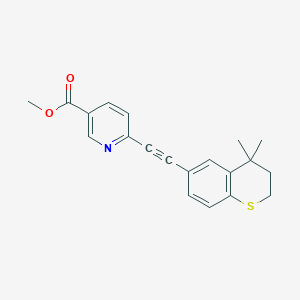
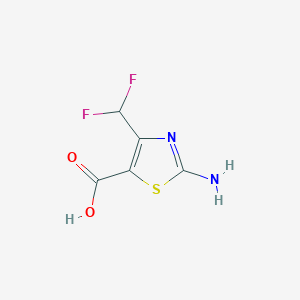
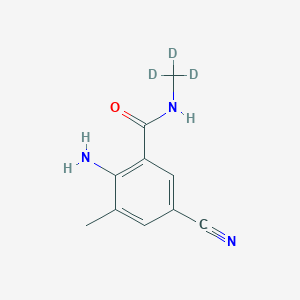
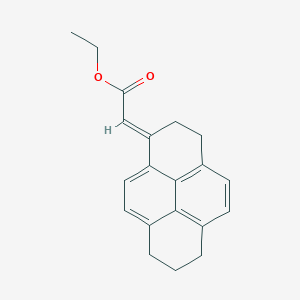
![(R)-4-[(S)-3-Boc-2,2-dimethyl-4-oxazolidinyl]-2-(Boc-amino)-1-butanol](/img/structure/B13441436.png)
